
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester is an organic compound with a complex structure that includes a phosphate group and a benzyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester typically involves multi-step organic reactions. The starting materials often include 3-methyl-4-(benzyloxy)-2-buten-1-ol and a phosphorylating agent such as dimethyl chlorophosphate. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial to scale up the synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and benzyloxy derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The benzyloxy group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol: Lacks the phosphate group, making it less reactive in phosphorylation reactions.
1-Phosphate Dimethyl Diester: Does not have the benzyloxy group, which may reduce its specificity in biological applications.
Uniqueness
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
1798428-35-9 |
|---|---|
Molekularformel |
C14H21O5P |
Molekulargewicht |
300.291 |
IUPAC-Name |
dimethyl [(Z)-3-methyl-4-phenylmethoxybut-2-enyl] phosphate |
InChI |
InChI=1S/C14H21O5P/c1-13(9-10-19-20(15,16-2)17-3)11-18-12-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3/b13-9- |
InChI-Schlüssel |
LATUYHVLPBDHLV-LCYFTJDESA-N |
SMILES |
CC(=CCOP(=O)(OC)OC)COCC1=CC=CC=C1 |
Synonyme |
(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


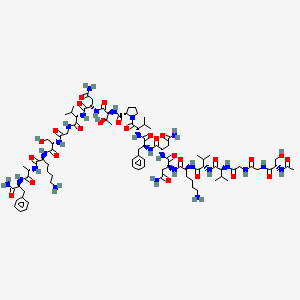
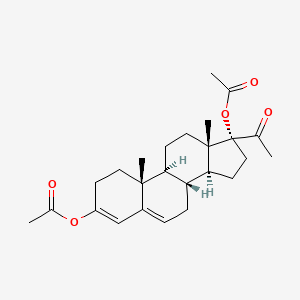
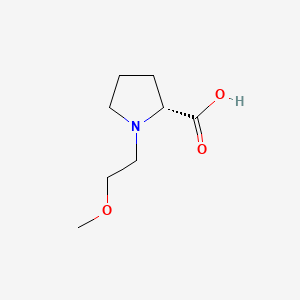
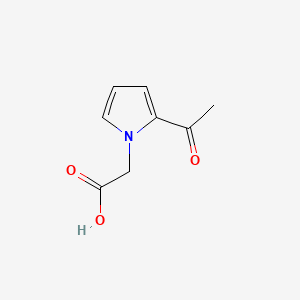
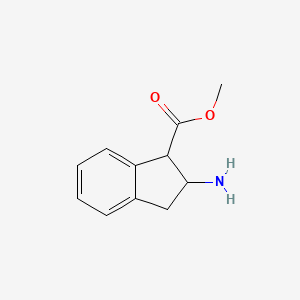
![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)
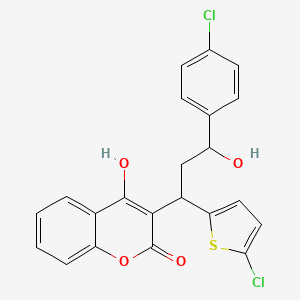
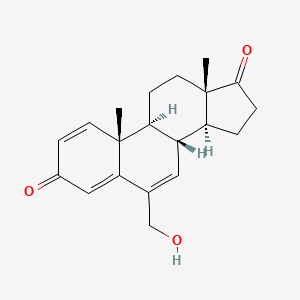
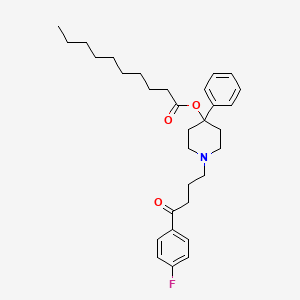
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)
